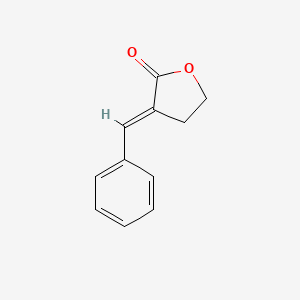

3-Benzylidenetetrahydrofuran-2-one

Description

3-Benzylidenetetrahydrofuran-2-one (CAS: 30959-91-2) is a bicyclic lactone with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.199 g/mol . Its IUPAC name, (3E)-3-benzylideneoxolan-2-one, reflects the presence of a benzylidene group (C₆H₅–CH=) fused to a tetrahydrofuran-2-one ring. This compound exists in E and Z isomeric forms, with the E isomer being more commonly reported . It serves as a key intermediate in organic synthesis and exhibits bioactivity relevant to medicinal chemistry, including antimicrobial and anti-inflammatory properties, as highlighted in a review of 50 studies on benzofuranone derivatives .

Properties

IUPAC Name |

(3E)-3-benzylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMVZSYTMJVEK-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30959-91-2, 6285-99-0 | |

| Record name | NSC347106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC115254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC60234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidenetetrahydrofuran-2-one typically involves the condensation of benzaldehyde with tetrahydrofuran-2-one under basic conditions. One common method is the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by cyclization to form the furanone ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Benzylidenetetrahydrofuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furanones, benzyl alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzylidenetetrahydrofuran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.

Medicine: Due to its anti-cancer, anti-inflammatory, and analgesic properties, it is being investigated for therapeutic applications.

Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidenetetrahydrofuran-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It affects pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 3-benzylidenetetrahydrofuran-2-one with structurally related benzofuranones and tetrahydrofuran derivatives, focusing on synthesis, substituent effects, and bioactivity.

2.1. Substituent Effects on Bioactivity

3,3-Disubstituted Benzofuran-2(3H)-ones

Compounds like 3,3-dimethyl-2-benzofuran-1(3H)-one (C₉H₈O₂, MW: 148.16 g/mol) lack the benzylidene group but feature alkyl substituents. These derivatives are prevalent in natural products and exhibit bioactivity as antitumor and antioxidant agents . For example, 3,3-disubstituted analogs synthesized via transition metal catalysis showed IC₅₀ values < 50 μM in DPPH radical scavenging assays, outperforming simple benzylidene derivatives in antioxidant capacity .- Nitro-Substituted Derivatives 3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one (C₁₂H₁₁NO₅, MW: 249.22 g/mol) introduces electron-withdrawing nitro groups, enhancing its role as a synthesis intermediate for pharmaceuticals. Its tautomeric forms (keto-enol) enable diverse reactivity, contrasting with the electron-neutral benzylidene group in the parent compound .

2.3. Physical and Chemical Properties

Melting Points and Solubility

Substituents significantly impact physical states. While this compound is typically crystalline, alkoxy-substituted analogs like 3l (C₂₄H₂₈O₅) exist as yellow oils due to increased hydrophobicity . Similarly, 3,3-dimethyl-2-benzofuran-1(3H)-one forms colorless crystals (mp: 74–76°C), suggesting higher lattice stability compared to benzylidene derivatives .Electronic Effects

Electron-donating groups (e.g., methoxy in 3-methoxymethylenebenzofuran-2-one ) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., nitro in 3m ) increase electrophilicity, altering reactivity in nucleophilic additions .

Data Table: Key Structural Analogs

Research Findings and Trends

- Antioxidant Capacity: 3,3-Disubstituted benzofuranones exhibit superior radical scavenging activity compared to monosubstituted derivatives, attributed to steric and electronic effects .

- Synthetic Efficiency : Lewis acid-catalyzed methods for benzylidene derivatives reduce byproduct formation, aligning with green chemistry principles .

- Biological Relevance: Benzofuranones with extended conjugation (e.g., benzodioxol-substituted analogs) show enhanced binding to biological targets, as seen in 3-(1,3-benzodioxol-5-ylmethylidene)dihydrofuran-2(3H)-one (C₁₂H₁₀O₄, MW: 218.21 g/mol) .

Biological Activity

3-Benzylidenetetrahydrofuran-2-one is a heterocyclic compound characterized by a furanone ring structure with a benzylidene substituent. This unique configuration contributes to its significant biological activities, including anti-cancer, anti-inflammatory, analgesic, and anti-fungal properties. The compound is part of the larger family of benzofuran derivatives, which are known for their diverse pharmacological effects.

The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways:

- Molecular Targets : The compound inhibits enzymes and receptors involved in inflammatory and cancer pathways.

- Pathways Affected : It modulates pathways such as the NF-κB signaling pathway, crucial for inflammation and cancer progression.

Pharmacological Properties

The compound exhibits several notable pharmacological properties:

- Anti-cancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways.

- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.

- Analgesic Properties : The compound has demonstrated pain-relieving effects in various animal models.

Research Findings

A summary of key findings from studies on this compound is presented in the following table:

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Anti-cancer | In vitro | Induces apoptosis in breast cancer cells via caspase activation. | |

| Anti-inflammatory | Animal model | Reduces TNF-alpha levels in a model of arthritis. | |

| Analgesic | Animal model | Significantly decreases pain response in formalin test. |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Anti-cancer Activity :

- A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability and induction of apoptosis in treated cells.

-

Case Study on Anti-inflammatory Effects :

- Another study focused on the compound's ability to modulate inflammatory responses in vivo. It was observed that treatment with this compound led to decreased levels of inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

-

Case Study on Analgesic Properties :

- A third case study assessed the analgesic effects using animal models. The compound exhibited a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.